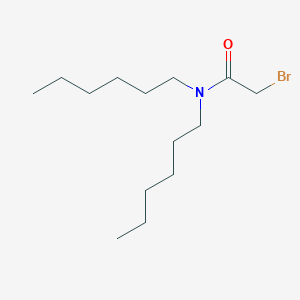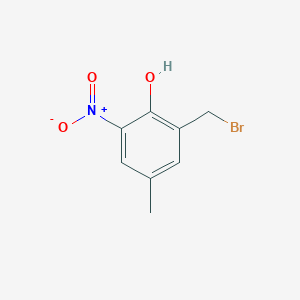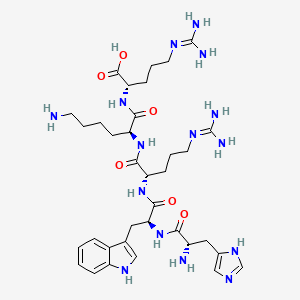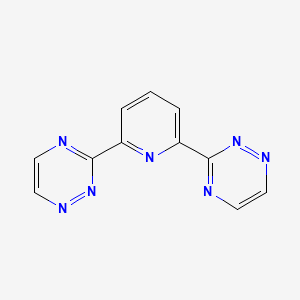![molecular formula C13H9FO5 B14257548 Fluoro[(naphthalen-2-yl)oxy]propanedioic acid CAS No. 220099-12-7](/img/structure/B14257548.png)
Fluoro[(naphthalen-2-yl)oxy]propanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fluoro[(naphthalen-2-yl)oxy]propanedioic acid is a chemical compound that belongs to the class of organic compounds known as naphthalenes. These compounds contain a naphthalene moiety, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. The presence of a fluoro group and a propanedioic acid moiety makes this compound unique and potentially useful in various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fluoro[(naphthalen-2-yl)oxy]propanedioic acid typically involves the reaction of naphthalene derivatives with fluoroalkylating agents under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反应分析
Types of Reactions
Fluoro[(naphthalen-2-yl)oxy]propanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydroquinones.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce hydroquinones. Substitution reactions can result in a variety of functionalized naphthalene derivatives.
科学研究应用
Fluoro[(naphthalen-2-yl)oxy]propanedioic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe for detecting and imaging biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development and as a diagnostic agent.
作用机制
The mechanism of action of Fluoro[(naphthalen-2-yl)oxy]propanedioic acid involves its interaction with specific molecular targets and pathways. The compound’s fluoro group and naphthalene moiety allow it to participate in various chemical interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions. These interactions enable the compound to bind to specific proteins, enzymes, or receptors, thereby exerting its effects.
相似化合物的比较
Similar Compounds
Naphthalene: A simple polycyclic aromatic hydrocarbon with similar structural features.
Naphthoquinone: An oxidized derivative of naphthalene with potential biological activity.
Fluoronaphthalene: A naphthalene derivative with a fluoro group, similar to Fluoro[(naphthalen-2-yl)oxy]propanedioic acid.
Uniqueness
This compound is unique due to the presence of both a fluoro group and a propanedioic acid moiety. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in scientific research and industry .
属性
CAS 编号 |
220099-12-7 |
|---|---|
分子式 |
C13H9FO5 |
分子量 |
264.20 g/mol |
IUPAC 名称 |
2-fluoro-2-naphthalen-2-yloxypropanedioic acid |
InChI |
InChI=1S/C13H9FO5/c14-13(11(15)16,12(17)18)19-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,15,16)(H,17,18) |
InChI 键 |
YSBZYACIASFPPF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(C(=O)O)(C(=O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-Methoxy-4-nitrophenyl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14257465.png)
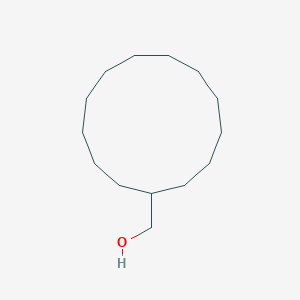
![Benzene, [2-methyl-2-(2-propenyloxy)propyl]-](/img/structure/B14257492.png)
![Quinoline, 4-[2-(1,3-dioxolan-2-yl)ethyl]-](/img/structure/B14257493.png)
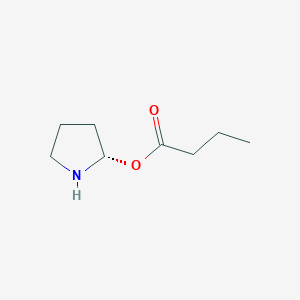
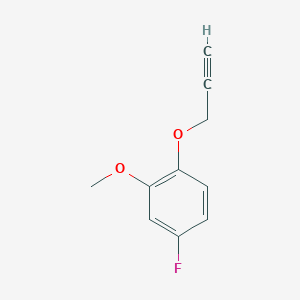
![O-[2,5-Diiodo-4-(sulfooxy)phenyl]-3-iodo-L-tyrosine](/img/structure/B14257515.png)
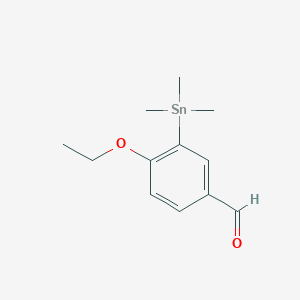
![1-Naphthalenol, 2,2'-[2-(phenylmethoxy)ethylidene]bis[4,8-dimethoxy-](/img/structure/B14257530.png)
